molecular formula C8H6FNO4 B1341862 5-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 850462-64-5

5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1341862
CAS No.: 850462-64-5
M. Wt: 199.14 g/mol
InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitrobenzoic acid is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-methyl-3-nitrobenzoic acid typically involves the nitration of 5-Fluoro-2-methylbenzoic acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The key steps include:

    Raw Material Handling: Ensuring the purity and availability of 5-Fluoro-2-methylbenzoic acid.

    Reaction Optimization: Fine-tuning the reaction parameters such as temperature, concentration of reagents, and reaction time.

    Product Isolation: Employing techniques like distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 5-Fluoro-2-methyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 5-Fluoro-2-methyl-3-nitrobenzoate.

Scientific Research Applications

5-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The fluorine atom also plays a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-3-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    5-Fluoro-2-methoxy-3-nitrobenzoic acid:

Uniqueness

5-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the same aromatic ring. This combination of substituents imparts distinct electronic and steric effects, making the compound valuable in various chemical transformations and applications.

Properties

IUPAC Name

5-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZCBPLTJBYJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591941
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850462-64-5
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850462-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of conc. H2SO4 (700 mL) was added portion-wise 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) at −5˜0° C. Then a mixture of conc. HNO3 (60.4 g, 624 mmol) in conc. H2SO4 (60 mL) was added drop-wise at −5˜0° C. in a period of about 1.5 hrs. After the addition, the mixture was stirred at this temperature for 2 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. The mixture was poured into crash ice with vigorous stirring and the precipitate was collected by filtration. The precipitate was dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, concentrated to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g). A solution of this crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) was cooled to 0° C., SOCl2 (64.52 g, 542.3 mmol) was added drop-wise. After the addition, the mixture was heated to reflux for 16 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. Solvent was removed under reduced pressure to give crude product. The crude product was purified by silica gel chromatography (petroleum ether to petroleum ether/EtOAc=50:1) to give methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, yield 25% for two steps) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.59 (s, 3H), 3.95 (s, 3H), 7.60-7.63 (dd, 1H), 7.74-7.77 (dd, 1H); LC-MS (ESI) m/z: 214 (M+1)+, 216(M+3)+.
Name
Quantity
60.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
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0 (± 1) mol
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reactant
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80 g
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reactant
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Quantity
700 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

116 ml of sulfuric acid is introduced and mixed in portions at −15° C. with 14.70 g (95.37 mmol) of 5-fluoro-2-methylbenzoic acid. A mixture of nitrating acid (4.79 ml of fuming nitric acid and 21.8 ml of concentrated sulfuric acid) is added in drops to this mixture, specifically at −15 to −10° C. during a period of 90 minutes. After three more hours of stirring, the reaction mixture is poured into ice water and stirred vigorously for about one-half hour. The precipitated crystallizate is suctioned off, washed neutral with water and dried. The yield is 8.56 g (45.1%) of a mixture of various regioisomers and by-products. This mixture is thus incorporated into the next stage (esterification) and purified in this stage.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
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reactant
Reaction Step Two
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4.79 mL
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reactant
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Quantity
21.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 5-fluoro-2-methylbenzoic acid (from Matrix Scientific) in H2SO4 conc. (0.83 M) was cooled down to −10° C. Then, a mixture of fuming HNO3 conc. (2 eq.) and H2SO4 conc. (4 eq.) was added dropwise. After complete addition, the mixture was stirred at 0° C. for 1 h. The reaction mixture was poured onto ice/water and stirred for 10 min and then extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4) and solvent was removed in vacuo yielding the title compound as a yellow solid that was used without further purification in the next step. 1H NMR (300 MHz, DMSO-d6, 300 K) δ 13.86 (1H, bs), 8.09 (1H, dd, J=8.0 and 2.6 Hz), 7.90 (1H, dd, J=8.7 and 2.4 Hz), 2.50 (3H, s).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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